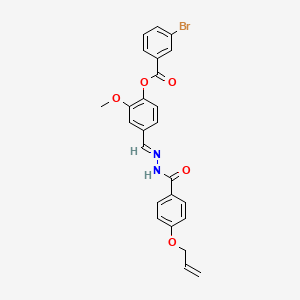
P,P-DI(1-Aziridinyl)N-(4-nitrophenyl)-N'-(phenylmethylidene)phosphinic hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P,P-DI(1-Aziridinyl)N-(4-nitrophenyl)-N’-(phenylmethylidene)phosphinic hydrazide is a complex organic compound that features aziridine, nitrophenyl, and phosphinic hydrazide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of P,P-DI(1-Aziridinyl)N-(4-nitrophenyl)-N’-(phenylmethylidene)phosphinic hydrazide typically involves multi-step organic reactions. The starting materials might include aziridine derivatives, nitrophenyl compounds, and phosphinic hydrazides. Common reaction conditions could involve the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
P,P-DI(1-Aziridinyl)N-(4-nitrophenyl)-N’-(phenylmethylidene)phosphinic hydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amine.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions could vary from mild to harsh, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, P,P-DI(1-Aziridinyl)N-(4-nitrophenyl)-N’-(phenylmethylidene)phosphinic hydrazide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound might be studied for its potential biological activity. The aziridine ring is known for its ability to interact with DNA, making it a candidate for anticancer research.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of the nitrophenyl group suggests potential activity as an antimicrobial or anticancer agent.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of P,P-DI(1-Aziridinyl)N-(4-nitrophenyl)-N’-(phenylmethylidene)phosphinic hydrazide would depend on its specific application. For example, if used as an anticancer agent, it might interact with DNA to inhibit cell division. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other aziridine derivatives, nitrophenyl compounds, and phosphinic hydrazides. Examples include:
- Aziridine-2-carboxylic acid
- 4-Nitrophenylhydrazine
- Diphenylphosphinic hydrazide
Uniqueness
What sets P,P-DI(1-Aziridinyl)N-(4-nitrophenyl)-N’-(phenylmethylidene)phosphinic hydrazide apart is the combination of these functional groups in a single molecule. This unique structure could confer specific reactivity and biological activity that is not observed in simpler compounds.
Eigenschaften
Molekularformel |
C17H18N5O3P |
|---|---|
Molekulargewicht |
371.3 g/mol |
IUPAC-Name |
N-[(E)-benzylideneamino]-N-[bis(aziridin-1-yl)phosphoryl]-4-nitroaniline |
InChI |
InChI=1S/C17H18N5O3P/c23-22(24)17-8-6-16(7-9-17)21(18-14-15-4-2-1-3-5-15)26(25,19-10-11-19)20-12-13-20/h1-9,14H,10-13H2/b18-14+ |
InChI-Schlüssel |
WMQSKGCNDFECNX-NBVRZTHBSA-N |
Isomerische SMILES |
C1CN1P(=O)(N2CC2)N(C3=CC=C(C=C3)[N+](=O)[O-])/N=C/C4=CC=CC=C4 |
Kanonische SMILES |
C1CN1P(=O)(N2CC2)N(C3=CC=C(C=C3)[N+](=O)[O-])N=CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-((2,3-Dihydro-2,6-dimethyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B12043668.png)







![Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12043712.png)
![5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B12043713.png)


![alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine](/img/structure/B12043721.png)
